![molecular formula C22H19N3OS B2960377 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1798637-43-0](/img/structure/B2960377.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide” is a compound that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . The structure of these compounds is characterized by a pyridine ring fused with an imidazole ring .Chemical Reactions Analysis
Recent advances in the functionalization of imidazo[1,2-a]pyridines involve radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide”, focusing on unique applications:
Materials Science
Imidazo[1,2-a]pyridine derivatives show great potential in materials science due to their aromatic heterocyclic structure. They can be used in the development of new materials with specific properties for various technological applications .
Pharmaceutical Field
These compounds are actively researched for their pharmaceutical applications. They serve as core backbones in the development of covalent inhibitors and have been utilized in the synthesis of novel KRAS G12C inhibitors for cancer treatment .
Optoelectronic Devices
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices. They can be incorporated into components that require specific light-emitting or electrical characteristics .
Sensors
Due to their reactive nature and ability to bind with various substances, these compounds are used in sensor technology. They can improve the sensitivity and specificity of sensors used in different fields .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives are being explored as potential anti-cancer agents. Their ability to inhibit certain cellular processes makes them promising candidates for drug development .
Confocal Microscopy and Imaging
These compounds can be used as emitters for confocal microscopy and imaging, providing better resolution and contrast for scientific research involving cellular and molecular studies .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in medicinal chemistry due to their wide range of applications . They have been used in the development of various inhibitors, including KRAS G12C inhibitors , and inhibitors against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of targeted covalent inhibitors (tcis) for treating cancers . These TCIs work by forming a covalent bond with their target, which can lead to the inhibition of the target’s function .
Biochemical Pathways
For instance, they have been used to inhibit the KRAS G12C pathway, which is involved in cell proliferation and survival . They have also been used to inhibit acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase, enzymes that play crucial roles in the nervous system and inflammation processes .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant anti-proliferative activity against certain cancer cells . They have also demonstrated inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase , which could potentially lead to therapeutic effects in conditions such as Alzheimer’s disease and inflammatory disorders.
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-12,14,16H,13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMXYWOYTRDWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.